molecular formula C20H16ClN5OS2 B2360783 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1226440-26-1

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B2360783
CAS No.: 1226440-26-1
M. Wt: 441.95
InChI Key: SBVREYJLYLHRIJ-UHFFFAOYSA-N
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Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, chlorinated pyridine moiety, and various functional groups. Its molecular formula is C16H14ClN3OSC_{16}H_{14}ClN_{3}OS, with a molecular weight of approximately 350.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features

The structural components of the compound play a crucial role in its biological activity:

  • Thiazole Ring : Known for its diverse biological activities, thiazoles are often involved in interactions with various biological targets.
  • Chloropyridine Moiety : The presence of chlorine enhances lipophilicity and can influence binding affinity to targets.
  • Aromatic Phenyl Group : Contributes to the overall stability and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific kinases. The following sections summarize key findings from various studies.

Kinase Inhibition

  • Mitogen-Activated Protein Kinases (MAPKs) : The compound has been studied for its inhibitory effects on MAPK pathways, particularly p38α and JNK3.
    • IC50 Values : Inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range for these targets, indicating potent activity .
    • Selectivity Modifications : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, demonstrating the compound's potential in targeted therapy .
  • Tyrosine Kinases : Compounds with similar thiazole structures have shown significant tyrosine kinase inhibiting properties, suggesting that this compound may also exhibit similar activities .

Study 1: Inhibition of JNK3 and p38α MAPK

A series of compounds structurally related to this compound were synthesized and evaluated for their inhibitory activity against JNK3 and p38α MAPK.

  • Results : Compounds exhibited IC50 values ranging from 10 nM to 100 nM, with specific modifications leading to enhanced selectivity for JNK3 .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on derivatives of the compound to optimize its biological activity.

  • Findings : Substitutions at key positions on the thiazole and pyridine rings significantly impacted binding affinity and selectivity towards kinase targets .

Comparative Analysis

A comparison of similar compounds reveals insights into the structure-function relationship:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-{2-[5-chloropyridin-2-yl]amino}-1,3-thiazol-4-yloxyacetic acidC10H8ClN3O2S269.71 g/molContains an additional hydroxyl group
2-(2-{(5-methylisoxazol-3-yl)amino}-1,3-thiazol-4-yloxy)acetic acidC12H10N4O3S296.77 g/molFeatures an isoxazole ring
2-(2-{(5-(3-chloropyridin-2-yl)-1H-indazol-3-amino)}thiazol)-acetateC17H14ClN5OS413.88 g/molIncorporates an indazole structure

These comparisons illustrate how variations in molecular structure can lead to differing biological activities and selectivities.

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVREYJLYLHRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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